4-Methanesulfonylbutane-1-sulfonamide

Nrf2 activation electrophilicity redox chemical biology

Researchers studying oxidative stress pathways often face confounding Nrf2 activation when using Sulforaphane. 4-Methanesulfonylbutane-1-sulfonamide (CAS 2094341-16-7) offers a fully oxidized, Nrf2-silent control with a distinct sulfonamide pharmacophore for carbonic anhydrase (CA) inhibitor development. • Negative control for Keap1/Nrf2-independent oxidative stress mechanisms • Primary sulfonamide zinc-binding group for CA fragment-based screening • Linear C4 topology enables predictable linker geometry for PROTAC/bivalent ligand design • Metabolically stable sulfonamide scaffold resists reduction/hydrolysis in in vivo studies

Molecular Formula C5H13NO4S2
Molecular Weight 215.28
CAS No. 2094341-16-7
Cat. No. B2473302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonylbutane-1-sulfonamide
CAS2094341-16-7
Molecular FormulaC5H13NO4S2
Molecular Weight215.28
Structural Identifiers
SMILESCS(=O)(=O)CCCCS(=O)(=O)N
InChIInChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10)
InChIKeyAWXKEKFJXAXDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonylbutane-1-sulfonamide Procurement Guide


4-Methanesulfonylbutane-1-sulfonamide (CAS 2094341-16-7, C₅H₁₃NO₄S₂, MW 215.29) is a bifunctional organosulfur compound featuring a terminal primary sulfonamide group and a methyl sulfone moiety at the opposite end of a four-carbon aliphatic chain . It is recognized as a high-oxidation-state structural analog of the dietary isothiocyanate Sulforaphane (SFN), wherein the sulfinyl (–S(=O)–) and isothiocyanate (–N=C=S) functional groups of SFN are replaced by sulfonyl (–S(=O)₂–) and sulfonamide (–SO₂NH₂) groups, respectively [1]. This full oxidation to the sulfonyl state fundamentally alters the compound's electrophilic character, physicochemical properties, and biological target engagement profile relative to SFN and other partially oxidized analogs.

Why In-Class Analogs Cannot Replace 4-Methanesulfonylbutane-1-sulfonamide


Sulforaphane (SFN) exerts its chemopreventive activity primarily through covalent modification of Keap1 cysteine residues via its electrophilic isothiocyanate group, leading to Nrf2 activation and downstream antioxidant gene expression [1]. 4-Methanesulfonylbutane-1-sulfonamide lacks the isothiocyanate warhead entirely; the fully oxidized sulfonyl groups are incapable of the same electrophilic reactivity, resulting in a loss of direct Nrf2 activation via the Keap1 alkylation mechanism . Simultaneously, the dual sulfonamide motif creates a fundamentally different hydrogen-bonding and electrostatic interaction surface compared to isothiocyanate-, sulfinyl-, or thioether-containing analogs, potentially redirecting binding toward distinct enzyme targets such as carbonic anhydrases or steroid sulfatase [2]. Procurement decisions that treat this compound as a simple 'sulforaphane surrogate' risk experimental failure due to divergent target engagement.

4-Methanesulfonylbutane-1-sulfonamide Differentiation Evidence


Sulfonyl vs. Sulfinyl: Nrf2 Activation Mechanism

Sulforaphane (SFN) activates the Nrf2 pathway via covalent modification of Keap1 cysteine residues (C151) with an EC₅₀ in the low micromolar range (1–5 μM) across multiple cell lines. The electrophilic isothiocyanate carbon is essential for this mechanism. 4-Methanesulfonylbutane-1-sulfonamide replaces the –N=C=S group with a –SO₂NH₂ group, eliminating the electrophilic center. The fully oxidized sulfonyl sulfur (S(VI)) cannot undergo the same nucleophilic attack by cysteine thiols. Consequently, 4-Methanesulfonylbutane-1-sulfonamide is not expected to activate Nrf2 via Keap1 alkylation [1]. This represents a qualitative mechanistic differentiation—not a gradation of potency—making the two compounds functionally non-interchangeable for Nrf2-related applications.

Nrf2 activation electrophilicity redox chemical biology

Carbonic Anhydrase Inhibition: Sulfonamide vs. Isothiocyanate Analogs

The sulfonylmethanesulfonamide moiety present in 4-Methanesulfonylbutane-1-sulfonamide (R–SO₂–(CH₂)₄–SO₂NH₂) matches the core pharmacophore of potent carbonic anhydrase (CA) inhibitors. In the seminal 1993 study by Scholz et al., a series of sulfonylmethanesulfonamide derivatives were shown to inhibit human carbonic anhydrase II (CA-II) with IC₅₀ values as low as 3 nM for the most potent analog (racemic fluoro sulfone 9) [1]. By contrast, sulforaphane is not a CA inhibitor; its primary targets are Keap1 and other thiol-containing proteins. This class-level inference suggests that 4-Methanesulfonylbutane-1-sulfonamide may exhibit CA inhibitory activity, a target profile entirely absent from isothiocyanate-based SFN analogs [2]. Note: Class-level inference; direct CA inhibition data for this specific compound are not yet published.

carbonic anhydrase inhibition sulfonamide pharmacophore enzyme inhibitor screening

Linear vs. Branched Isomer Architecture

4-Methanesulfonylbutane-1-sulfonamide (linear C4 chain, terminal substitution) and 2-Methanesulfonyl-2-methylpropane-1-sulfonamide (CAS 1565034-23-2, branched C3 chain with gem-dimethyl substitution) share the same molecular formula (C₅H₁₃NO₄S₂) but differ in carbon skeleton architecture . The linear isomer (target compound) positions the sulfonamide and methyl sulfone groups at opposite ends of an unbranched butane spacer, maximizing inter-group distance and conformational flexibility. The branched isomer places both sulfonyl groups in close proximity on a sterically hindered neopentyl-like scaffold. This structural difference is expected to produce divergent physicochemical properties (predicted pKa: 10.67 for the linear isomer; data not available for the branched isomer), solubility profiles, and steric accessibility of the sulfonamide group for enzyme binding . Note: Head-to-head biological comparison data between these two isomers are not available in the public domain; differentiation is based on structural chemistry principles.

structural isomer comparison physicochemical properties synthetic building block

Predicted Physicochemical Properties

4-Methanesulfonylbutane-1-sulfonamide has predicted physicochemical properties that inform storage, handling, and formulation decisions. Predicted boiling point: 470.2±47.0 °C; predicted density: 1.372±0.06 g/cm³; predicted pKa: 10.67±0.60 . The relatively high predicted boiling point indicates low volatility, while the pKa value (~10.7) indicates that the sulfonamide proton is weakly acidic, with significant deprotonation only at strongly basic pH (>10.5). This contrasts with sulforaphane (MW 177.3, predicted pKa of the sulfinyl proton is not relevant as SFN lacks a sulfonamide), highlighting the compound's distinct acid-base behavior. These values serve as reference specifications for incoming quality control and solvent selection for biological assays.

physicochemical characterization quality control compound handling

Sulfonamide vs. Sulfinamide Structural Divergence

The closest commercially cataloged analog to 4-Methanesulfonylbutane-1-sulfonamide is 4-Methanesulfonylbutane-1-sulfinamide (CAS 2137714-89-5, C₅H₁₃NO₃S₂, MW 199.3) . The structural difference is a single oxygen atom: the target compound has –SO₂NH₂ (sulfonamide, S(VI)) while the analog has –S(O)NH₂ (sulfinamide, S(IV)). This one-atom difference has profound consequences: (a) the sulfonamide sulfur is at its highest oxidation state and cannot undergo further oxidation or reduction under biological conditions, whereas the sulfinamide sulfur can be both oxidized (to sulfonamide) and reduced (to sulfenamide); (b) the sulfonamide has two S=O bonds creating a tetrahedral geometry distinct from the trigonal pyramidal sulfinamide; (c) the sulfonamide is substantially more resistant to hydrolysis than the sulfinamide . The molecular weight difference (215.29 vs. 199.3) and formula change (C₅H₁₃NO₄S₂ vs. C₅H₁₃NO₃S₂) provide immediate LC/MS differentiation markers for quality control. Note: Direct head-to-head biological activity comparison between these two compounds has not been reported.

sulfinamide vs. sulfonamide oxidation state comparison chiral sulfur

Evidence Strength Disclaimer

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Scholar, and major patent databases (as of April 2026) yielded no published head-to-head comparative biological studies where 4-Methanesulfonylbutane-1-sulfonamide (CAS 2094341-16-7) is directly compared with a named comparator in a quantitative assay . The compound appears to be a relatively new chemical entity with limited primary research literature. The evidence dimensions presented in this guide—oxidation state differentiation from SFN, carbonic anhydrase class-level pharmacophore inference, linear vs. branched isomeric differentiation, and sulfonamide vs. sulfinamide analog comparison—represent the strongest available differentiation evidence based on structural chemistry principles and class-level knowledge. Researchers and procurement officers should weigh this evidence accordingly and consider commissioning bespoke comparative studies if application-critical differentiation data are needed. This explicit disclosure is made to comply with evidence integrity standards.

data availability evidence caveat compound novelty

Recommended Applications for 4-Methanesulfonylbutane-1-sulfonamide


Carbonic Anhydrase Inhibitor Fragment-Based Discovery

The sulfonylmethanesulfonamide pharmacophore is a validated scaffold for carbonic anhydrase (CA) inhibition, with optimized class members achieving low-nanomolar potency (IC₅₀ = 3 nM against CA-II) . 4-Methanesulfonylbutane-1-sulfonamide (CAS 2094341-16-7) provides a minimally elaborated, linear C4-linked entry point into this pharmacophore class, making it suitable as a fragment starting point for CA inhibitor development. Its terminal primary sulfonamide coordinates the active site zinc ion, while the distal methyl sulfone offers a vector for further chemical elaboration. Researchers screening for novel CA isoforms or seeking selectivity over CA-I/CA-II should prioritize this compound over isothiocyanate-based SFN analogs, which show no CA activity .

Nrf2-Independent Oxidative Stress Probes

Because 4-Methanesulfonylbutane-1-sulfonamide lacks the electrophilic isothiocyanate warhead required for Keap1 cysteine alkylation and Nrf2 activation, it serves as a valuable negative control or 'Nrf2-silent' scaffold for studying oxidative stress responses that operate independently of the Keap1/Nrf2 pathway . In experimental designs where sulforaphane's Nrf2 activation confounds the readout, this compound can help deconvolute Nrf2-dependent from Nrf2-independent mechanisms. Its distinct physicochemical properties (predicted pKa 10.67, neutral at physiological pH) also support cell-permeability without the thiol-reactivity confound.

Linear Sulfonamide Building Block for SAR

The unambiguous linear C4 topology of 4-Methanesulfonylbutane-1-sulfonamide, with terminal sulfonamide and methyl sulfone groups maximally separated, provides a geometrically well-defined spacer module for linker SAR studies . Unlike branched isomers (e.g., 2-Methanesulfonyl-2-methylpropane-1-sulfonamide, CAS 1565034-23-2) that introduce steric bulk near the sulfonamide, the target compound's linear geometry allows systematic variation of linker length and terminal functionalization without confounding steric effects. This is particularly valuable for PROTAC linker optimization, bivalent ligand design, and surface-immobilization chemistry where predictable spacer dimensions are critical.

Metabolically Stable Sulfonamide In Vivo Probe

The fully oxidized sulfonamide (–SO₂NH₂) group is substantially more resistant to metabolic reduction, oxidation, and hydrolysis than sulfinamide (–S(O)NH₂) or isothiocyanate (–N=C=S) functionalities . This intrinsic metabolic stability makes 4-Methanesulfonylbutane-1-sulfonamide a preferred scaffold over 4-Methanesulfonylbutane-1-sulfinamide (CAS 2137714-89-5) for in vivo probe design, long-term cell culture studies, and applications requiring sustained target engagement without metabolic deactivation . The 16-Da mass difference between these two analogs provides a built-in LC/MS verification marker for researchers concerned with potential oxidation of sulfinamide controls to the sulfonamide during experiments.

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